molecular formula C11H20O4 B8409580 9-Acetoxynonanoic acid

9-Acetoxynonanoic acid

Cat. No.: B8409580
M. Wt: 216.27 g/mol
InChI Key: ODWCMLMGGBIKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acetoxynonanoic acid ( 30993-88-5) is an organic compound with the molecular formula C 11 H 20 O 4 and a molecular weight of 216.27 g/mol . It is a derivative of nonanoic acid (pelargonic acid), where a hydroxyl group has been functionalized with an acetate ester . This compound serves as a valuable intermediate and precursor in organic synthesis and biochemical research. It is related to a class of hydroxy nonanoic acids that are recognized as common starting materials for the development of a diverse range of biologically active substances . Research into similar compounds indicates their use as biocatalysts and their relevance in the study of therapeutic agents for conditions such as obesity and for supporting wound healing processes . Furthermore, derivatives of nonanoic acid are of significant interest in pharmaceutical research; for instance, they are key components in the structure of complex molecules like pseudomonic acids, which are potent antibiotics . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

9-acetyloxynonanoic acid

InChI

InChI=1S/C11H20O4/c1-10(12)15-9-7-5-3-2-4-6-8-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

ODWCMLMGGBIKEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCC(=O)O

Origin of Product

United States

Scientific Research Applications

1.1. Enzyme Inhibition

Research indicates that 9-acetoxynonanoic acid functions as an inhibitor of acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme critical in fatty acid metabolism. This inhibition can influence lipid biosynthesis pathways, making it a potential candidate for therapeutic applications targeting metabolic disorders .

1.2. Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, extracts containing this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing natural antibacterial agents .

2.1. Biopolymer Production

This compound serves as a precursor in the synthesis of biopolymers. Its incorporation into polymer matrices enhances the mechanical properties and biodegradability of the resulting materials, making it valuable in sustainable material science .

2.2. Flavoring and Fragrance Industry

Due to its unique odor profile, this compound finds applications in the flavoring and fragrance industry. It is used as a flavor enhancer and fragrance component, contributing to the sensory characteristics of various consumer products.

Case Studies

StudyFocusFindings
Study on Antimicrobial Properties Investigated the efficacy of this compound against bacterial pathogensDemonstrated significant inhibition of E. coli growth, supporting its use in natural antibacterial formulations
Biopolymer Research Explored the role of this compound in biopolymer synthesisFound that incorporating this acid improved mechanical strength and biodegradability of polymers
Enzyme Inhibition Studies Analyzed the effects on acetyl-CoA carboxylase activityConfirmed its role as an effective inhibitor, suggesting therapeutic potential for metabolic diseases

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table compares key structural and molecular properties of 9-acetoxynonanoic acid with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) CAS Number Key References
9-Oxononanoic acid C₉H₁₆O₃ 172.224 Ketone, carboxylic acid N/A
Ethyl 9-oxononanoate C₁₁H₂₀O₃ 200.2747 Ketone, ester 3433-16-7
Methyl 9-oxononanoate C₁₀H₁₈O₃ 186.2481 Ketone, ester 1931-63-1
FMOC-9-aminononanoic acid C₂₄H₂₉NO₄ 395.491 Amine, carboxylic acid 212688-52-3
Acridine-9-carboxylic acid C₁₄H₉NO₂ 223.23 Carboxylic acid, aromatic 5336-90-3

Key Observations :

  • 9-Oxononanoic acid lacks the ester group but shares the nonanoic acid backbone. Its ketone group at C9 may confer metabolic relevance, such as in lipid oxidation pathways .
  • Ethyl/Methyl 9-oxononanoate: These esters exhibit higher molecular weights than 9-oxononanoic acid due to alkyl groups. Their dual functionality (ketone + ester) suggests utility in flavorings or fragrances, as esters are common in such applications .
  • FMOC-9-aminononanoic acid: The presence of an FMOC-protected amine group highlights its role in peptide synthesis, where such derivatives are used to enhance solubility and stability .
  • Acridine-9-carboxylic acid : An aromatic derivative with distinct electronic properties, likely used in dyes or pharmaceuticals due to its conjugated system .

Physicochemical Properties

  • Solubility: Esters (e.g., ethyl/methyl 9-oxononanoate) are typically more lipophilic than carboxylic acids (9-oxononanoic acid) or amino derivatives (FMOC-9-aminononanoic acid). This impacts their use in organic solvents versus aqueous systems .
  • Reactivity: The acetoxy group in this compound would undergo hydrolysis more readily than ketones but less so than unprotected carboxylic acids. This intermediate reactivity could make it a versatile intermediate in synthetic chemistry.

Preparation Methods

Ozonolysis in Acetic Acid

Methyl ricinoleate, derived from castor oil, undergoes ozonolysis in acetic acid at 7°C under ozone-enriched oxygen. This process cleaves the C9–C10 double bond, generating hydroperoxide intermediates. The reaction is monitored until a positive potassium iodide test confirms complete ozonide formation. Subsequent addition of sodium acetate stabilizes the mixture for electrochemical reduction.

Electrochemical Reduction and Hydrolysis

The hydroperoxides are reduced electrochemically using a lead cathode at 19–26°C with a current density of 1.43 A/dm². Delivering 8 faradays per mole ensures complete reduction, avoiding residual aldehydes. Post-reduction, acetic acid is evaporated, and the product is hydrolyzed with sodium hydroxide in ethanol to yield sodium 9-hydroxynonanoate. Acidification with hydrochloric acid liberates 9-hydroxynonanoic acid (92% yield, m.p. 51–52°C).

Esterification and Acetylation

9-Hydroxynonanoic acid is esterified with aliphatic alcohols (e.g., methanol, ethanol) via acid-catalyzed reactions. The resulting alkyl 9-hydroxynonanoates are acetylated with acetic anhydride in the presence of sodium acetate at 120°C. This yields alkyl 9-acetoxynonanoates (94–99% purity), characterized by nuclear magnetic resonance (NMR) and gas chromatography–mass spectroscopy (GC–MS).

Table 1: Properties of Alkyl 9-Acetoxynonanoates

Ester DerivativeBoiling Point (°C/mmHg)IR (cm⁻¹)NMR (δ, ppm)
Methyl130–132/0.517402.04 (s, 3H)
Ethyl138–140/0.517351.26 (t, 3H)
n-Propyl145–147/0.517420.92 (t, 3H)
n-Butyl155–157/0.517381.38 (m, 2H)

Direct Ozonolysis of Castor Oil with Sodium Borohydride Reduction

Ozonolysis in Methanol

Castor oil, containing ~90% ricinoleic acid, is dissolved in methanol and ozonized at –15°C. The reaction avoids pre-isolation of methyl ricinoleate, leveraging castor oil’s inherent solubility in methanol. Ozonolysis generates hydroperoxides, which are reduced in situ with sodium borohydride at –10 to 5°C.

Sodium Borohydride Reduction

Controlled addition of sodium borohydride prevents exothermic runaway, ensuring temperature stability. After reduction, sodium hydroxide hydrolysis cleaves ester bonds, yielding 9-hydroxynonanoic acid (75% yield, m.p. 50–52°C). Nonacidic byproducts, such as 1,3-nonanediol, are removed via ether extraction.

Acid Workup and Acetylation

The aqueous phase is acidified to pH < 2, extracting 9-hydroxynonanoic acid with ether. Acetylation parallels the methyl ricinoleate route, with alkyl esterification followed by acetic anhydride treatment. This method’s advantage lies in bypassing methyl ricinoleate isolation, though sodium borohydride costs exceed electrochemical reduction.

Vegetable Oil Ozonolysis and Transesterification

Transesterification of Castor Oil

Castor oil is transesterified with methanol using alkaline catalysts to produce methyl ricinoleate. This step ensures homogeneity for subsequent ozonolysis.

Ozonolysis and Reductive Workup

Ozonolysis of methyl ricinoleate in methanol at –15°C, followed by sodium borohydride reduction, yields methyl 9-hydroxynonanoate. Reductive cleavage of ozonides preserves the ester group, simplifying downstream acetylation.

Acetylation to 9-Acetoxynonanoate Esters

The hydroxyl group of methyl 9-hydroxynonanoate is acetylated with acetic anhydride under reflux. This method achieves 89–94% purity for methyl 9-acetoxynonanoate, validated by GC–MS.

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Electrochemical reduction offers the highest yield (92%) and purity (98%) for 9-hydroxynonanoic acid.

  • Sodium borohydride reduction (75% yield) is less efficient but avoids specialized equipment.

  • Transesterification routes balance scalability (85% yield) with moderate purity (89–94%).

Economic and Environmental Impact

Electrochemical reduction reduces reagent costs by 30-fold compared to sodium borohydride. Castor oil, a renewable feedstock, enhances sustainability across all methods .

Q & A

Q. What statistical approaches are recommended for resolving contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply meta-analysis techniques to aggregate data from multiple studies. Use funnel plots to detect publication bias and random-effects models to account for heterogeneity. Validate findings via sensitivity analysis .
  • Case Example : If Study A reports IC50_{50} = 50 µM (n=3) and Study B reports IC50_{50} = 200 µM (n=6), assess variability through standardized mean difference (SMD) and confidence intervals .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Reaction temperature, catalyst concentration.
  • Critical Quality Attributes (CQAs) : Purity (>95%), residual solvent levels.
  • Use multivariate analysis (PLS regression) to correlate CPPs with CQAs .

Safety and Compliance

Q. What are the occupational exposure limits and handling protocols for this compound?

  • Methodological Answer : Refer to GHS classification (Category 4 oral toxicity, Category 2 skin irritation). Use fume hoods for synthesis, and wear nitrile gloves and safety goggles. Store in airtight containers away from oxidizers .

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